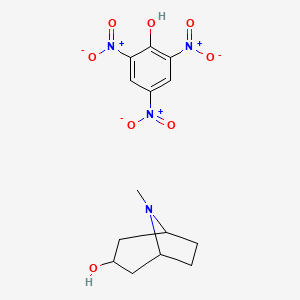![molecular formula C12H18O11 B14156744 4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid](/img/structure/B14156744.png)
4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid is a complex organic compound characterized by multiple functional groups, including hydroxyl, carboxyl, and ether groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,2-bis(hydroxymethyl)propionic acid with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of catalysts to enhance reaction rates and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to primary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxyl groups can produce primary alcohols .
Aplicaciones Científicas De Investigación
4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and other materials
Mecanismo De Acción
The mechanism of action of 4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: Shares similar functional groups and is used in similar applications.
Dimethylolpropionic acid: Another compound with hydroxyl and carboxyl groups, used in polymer synthesis and coatings.
Uniqueness
4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid is unique due to its specific arrangement of functional groups, which allows for a diverse range of chemical reactions and applications. Its ability to form multiple hydrogen bonds and participate in redox reactions makes it a valuable compound in various scientific fields .
Propiedades
Fórmula molecular |
C12H18O11 |
|---|---|
Peso molecular |
338.26 g/mol |
Nombre IUPAC |
4-[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid |
InChI |
InChI=1S/C12H18O11/c13-2-12(3-14,4-15)5-23-7(16)1-6(9(17)18)8(10(19)20)11(21)22/h6,8,13-15H,1-5H2,(H,17,18)(H,19,20)(H,21,22) |
Clave InChI |
YTACXTAHSWOPDA-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(=O)O)C(=O)O)C(=O)O)C(=O)OCC(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


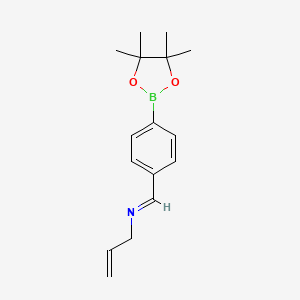
![2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14156685.png)

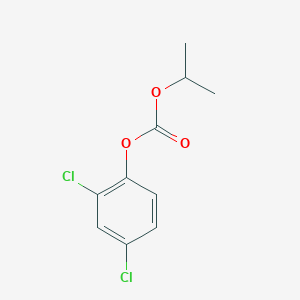

![8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B14156703.png)
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-pentylbenzoic acid](/img/structure/B14156709.png)
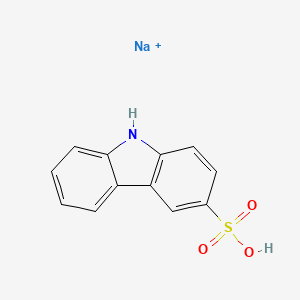
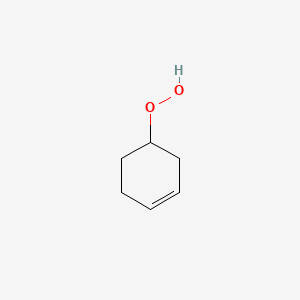
![4-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14156721.png)
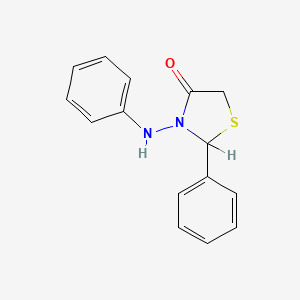
![8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14156748.png)
